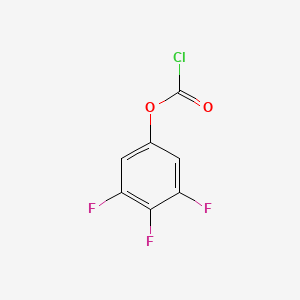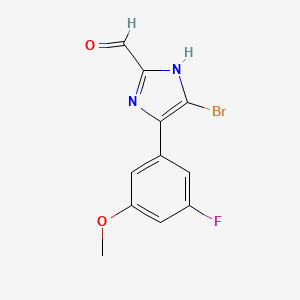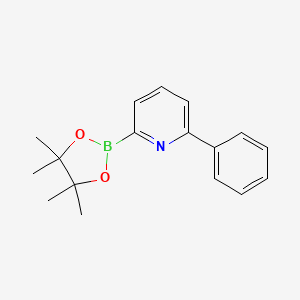
2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylpyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6-phenylpyridine-2-boronic acid pinacol ester typically involves the halogen–metal exchange followed by borylation. This method is fundamental for the preparation of pyridinylboronic acids and esters and remains the least expensive and most reliable large-scale preparation method .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of pinacol as a protecting group for the boronic acid. The reaction components are heated to reflux in toluene, followed by evaporation of the solvent to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenylpyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Deboronative Radical Chain Reaction: This reaction converts pinacol boronic esters into iodides, bromides, chlorides, and thioethers.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are typically employed.
Deboronative Radical Chain Reaction: Sulfonyl radical traps are used for the formation of nitriles and allylated compounds.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Protodeboronation: Hydrocarbons.
Deboronative Radical Chain Reaction: Halides, thioethers, nitriles, and allylated compounds.
Aplicaciones Científicas De Investigación
6-Phenylpyridine-2-boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 6-phenylpyridine-2-boronic acid pinacol ester in the Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a bond with the halogenated substrate, resulting in the oxidation of palladium.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- Phenylboronic acid pinacol ester : Used in similar coupling reactions but with different reactivity profiles.
- Isopropenylboronic acid pinacol ester : Another boronic ester used in organic synthesis with distinct reactivity.
- 6-Quinolineboronic acid pinacol ester : Used in the synthesis of heterocyclic compounds.
Uniqueness: 6-Phenylpyridine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C17H20BNO2 |
|---|---|
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h5-12H,1-4H3 |
Clave InChI |
XSYHMNBSHIUSPK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


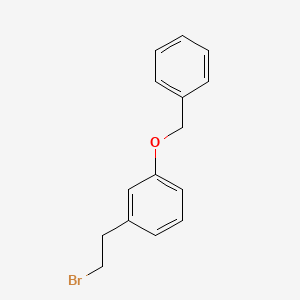
![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)

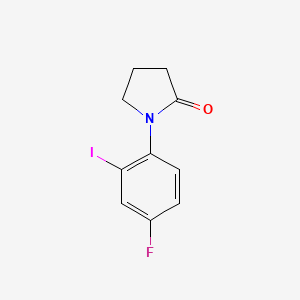

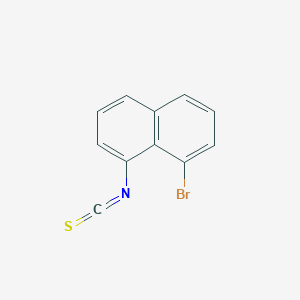
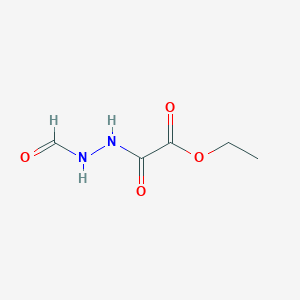
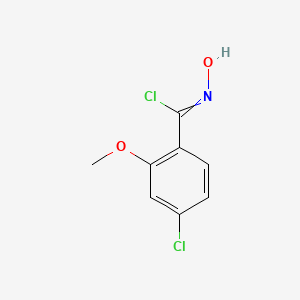
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
